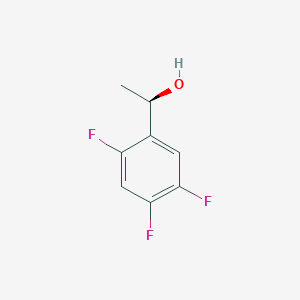
(1R)-1-(2,4,5-Trifluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound that is used in various applications. It is also referred to as "2-(2,4,5-Trifluorophenyl)ethanol" .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps. One approach is the biocatalytic retrosynthesis, which starts from the same aldehyde precursor and involves at least one biocatalytic step, including reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It involves a trifluorophenyl group attached to an ethanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. These include reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Enzymatic Process Development for Chiral Synthesis
(1R)-1-(2,4,5-Trifluorophenyl)ethanol is a key intermediate in pharmaceutical synthesis. For example, enzymatic processes have been developed for the preparation of chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, vital for Ticagrelor synthesis, using ketoreductase for high enantioselectivity and yield, highlighting the green and efficient nature of such biocatalytic methods (Guo et al., 2017). Similarly, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as an important intermediate for chemokine CCR5 antagonists, with recombinant E. coli cells used for its asymmetric reduction, demonstrating the scalability and efficiency of biocatalytic synthesis (Chen et al., 2019).
Biocatalysis for Chiral Alcohol Production
Biocatalytic methods have also been employed for the efficient production of chiral alcohols. For instance, a catalyst from Burkholderia cenocepacia showed potential for the anti-Prelog’s bioreduction of acetophenone derivatives, including those related to this compound, indicating its application in creating valuable chiral building blocks for pharmaceuticals (Yu et al., 2018). Leifsonia xyli has been identified for its unique ability to reduce specific acetophenones to their corresponding chiral alcohols with high enantiomeric excess, showcasing the utility of microbial strains in synthesizing complex chiral intermediates (Wang et al., 2011).
Catalytic and Kinetic Resolutions
Kinetic resolution techniques have been explored for the enantioselective synthesis of secondary alcohols, including those structurally similar to this compound, using chiral DMAP derivatives and other catalysts to achieve high levels of selectivity and efficiency in the production of desired enantiomers (Larionov et al., 2012). Furthermore, nonenzymatic kinetic resolutions have been conducted to explore the effects of different catalysts on the selectivity and efficiency of producing enantiomerically pure alcohols, highlighting the versatility of synthetic methodologies in chiral chemistry (Xu et al., 2009).
Orientations Futures
The future directions for “(1R)-1-(2,4,5-Trifluorophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. The integration of biocatalytic steps in retrosynthetic analysis offers multiple advantages, such as reduction of the environmental footprint of the process, viability of milder and safer reaction conditions, and accessibility of transformations that are challenging with traditional chemical synthesis .
Propriétés
IUPAC Name |
(1R)-1-(2,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

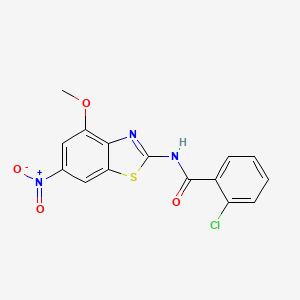
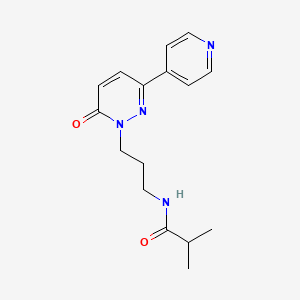

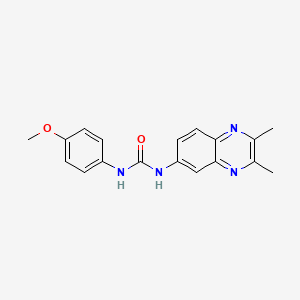


![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)

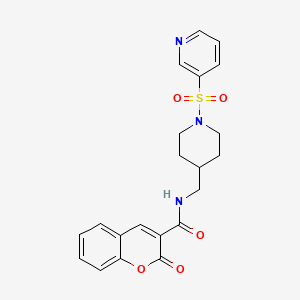
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)